1-[(1S,2R)-2-Methyl-1-(thiophen-2-yl)cyclohexyl]piperidine (CAS 160113-33-7), commonly known as (-)-gacyclidine or (-)-GK11, is a highly potent, enantiomerically pure derivative of tenocyclidine (TCP). As a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, it is characterized by its high-affinity binding to the phencyclidine (PCP) site within the NMDA receptor channel [1]. From a procurement perspective, this specific (1S,2R) enantiomer is prioritized for its optimized neuroprotective efficacy, rapid central nervous system penetration, and a strictly defined low in vivo neurotoxicity profile compared to classical in-class benchmarks [2].
Procuring generic racemic gacyclidine or substituting with the common benchmark MK-801 (dizocilpine) introduces significant experimental confounds. The racemate contains the (+)-enantiomer, which possesses a 10-fold lower affinity for the target receptor, thereby diluting dose-response precision and stoichiometric efficiency in sensitive pharmacological assays [1]. Furthermore, substituting with MK-801, despite its similar binding affinity, triggers intrinsic neurotoxicity—specifically neuronal vacuolization and necrosis—at neuroprotective doses. This intrinsic toxicity confounds histological outcomes in traumatic brain injury, spinal cord injury, and toxicology models, making the pure (-)-gacyclidine a necessary requirement for artifact-free neuroprotection data [2].
In radioligand binding assays, the pure (-)-enantiomer (1S,2R) of gacyclidine exhibits a high affinity for the NMDA receptor with a Kd of 2.5 nM. In direct comparison, the (+)-enantiomer shows a 10-fold lower affinity (~25 nM), while the racemate averages 3.1 nM [1].
| Evidence Dimension | NMDA receptor binding affinity (Kd) |
| Target Compound Data | 2.5 nM ((-)-enantiomer) |
| Comparator Or Baseline | ~25 nM ((+)-enantiomer) / 3.1 nM (racemate) |
| Quantified Difference | 10-fold higher affinity than the (+)-enantiomer; 19% higher affinity than the racemate |
| Conditions | [3H]TCP displacement assay in rat brain membranes |
Procuring the enantiomerically pure (-)-gacyclidine prevents off-target dilution and ensures maximum stoichiometric efficiency in high-precision neuropharmacological assays.
Benchmark NMDA antagonists like MK-801 (dizocilpine) are notorious for inducing neuronal vacuolization and necrosis at therapeutic doses. In contrast, in vivo histological evaluations demonstrate that gacyclidine produces zero necrotic neurons at doses up to 20 mg/kg i.v., and avoids vacuolization entirely at doses up to 10 mg/kg [1].
| Evidence Dimension | Induction of neuronal vacuolization/necrosis |
| Target Compound Data | No necrosis up to 20 mg/kg; no vacuolization ≤ 10 mg/kg |
| Comparator Or Baseline | MK-801 (induces severe vacuolization and necrosis at standard neuroprotective doses) |
| Quantified Difference | Complete absence of necrosis at high neuroprotective doses compared to the benchmark |
| Conditions | Intravenous administration in rat models, evaluated at 18 and 96 hours post-treatment |
For researchers conducting in vivo spinal cord injury or stroke models, using this compound eliminates the confounding histological artifacts introduced by MK-801.
Standard polymedication (atropine, diazepam, pralidoxime) fails to prevent severe neuropathology or control seizures when treatment is delayed by 30 minutes post-soman exposure. The addition of gacyclidine to this regimen successfully halts soman-induced seizures and completely prevents the neuropathology observed 5 weeks post-exposure [1].
| Evidence Dimension | Prevention of delayed neuropathology and seizures |
| Target Compound Data | Complete prevention of neuropathology when added to standard therapy at 30 min post-exposure |
| Comparator Or Baseline | Standard therapy alone (0% prevention of neuropathology at 30 min delay) |
| Quantified Difference | 100% prevention of long-term neuropathology vs. baseline therapy failure |
| Conditions | Primate model of severe soman intoxication (2 LD50), 30-minute delayed treatment |
Toxicology and biodefense procurement programs require this specific compound to model advanced, delayed-intervention neuroprotection that standard oxime/atropine kits cannot achieve.
Unlike standard NMDA antagonists, when NMDA receptors are blocked, (-)-gacyclidine demonstrates specific binding to distinct non-NMDA sites located in the molecular layer of the cerebellum on the dendritic tree of Purkinje cells. This secondary interaction is absent in classical benchmarks like MK-801 [1].
| Evidence Dimension | Secondary receptor binding profile |
| Target Compound Data | Positive binding to cerebellar non-NMDA sites |
| Comparator Or Baseline | MK-801 (No specific non-NMDA cerebellar binding) |
| Quantified Difference | Presence vs. absence of secondary cerebellar binding mechanism |
| Conditions | Autoradiographic pattern analysis in rat cerebellum sections |
This distinct binding profile makes it an essential procurement choice for laboratories investigating atypical, low-neurotoxicity neuroprotective mechanisms.
Due to its enantiomeric purity and 2.5 nM affinity for the PCP site, (-)-gacyclidine serves as a precise radioligand competitor or blocking agent in highly sensitive neuropharmacological assays, avoiding the 10-fold affinity drop-off introduced by the (+)-enantiomer [1].
Because it avoids the neuronal vacuolization and necrosis characteristic of MK-801, this compound is a highly suitable neuroprotective agent for long-term histological studies in SCI and ischemic stroke models, ensuring that observed tissue sparing is not confounded by drug-induced toxicity [1].
Gacyclidine is highly suited for evaluating delayed-intervention protocols in nerve agent exposure. Its demonstrated ability to halt seizures and prevent neuropathology 30 minutes post-soman exposure makes it a necessary adjuvant compound for toxicology labs testing beyond standard atropine/oxime regimens [2].